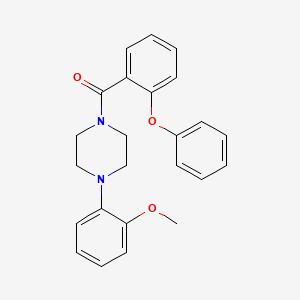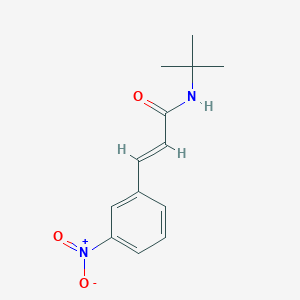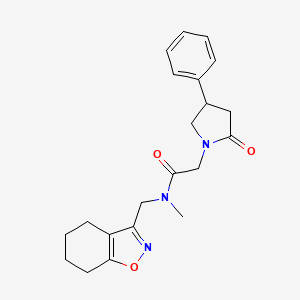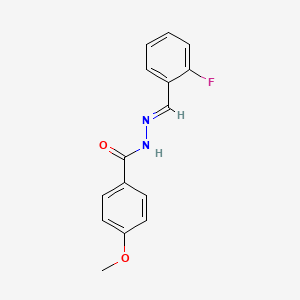![molecular formula C14H17FN2O B5511497 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
2-[(butylamino)methyl]-6-fluoroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(butylamino)methyl]-6-fluoroquinolin-4-ol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a butylamino group attached to the second carbon, a methyl group attached to the sixth carbon, and a hydroxyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline backbone with various functional groups attached. The presence of the butylamino group, methyl group, and hydroxyl group would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butylamino group could increase its basicity, while the hydroxyl group could enable it to form hydrogen bonds .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds similar to 2-[(butylamino)methyl]-6-fluoroquinolin-4-ol, have been identified as "privileged scaffolds" in drug discovery. Initially recognized for neurotoxicity, these compounds later found applications in preventing Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin, a drug based on this scaffold, marks a significant milestone in cancer therapy, showcasing the potential of these compounds in treating soft tissue sarcomas and possibly other malignancies such as malaria, tuberculosis, and various viral infections due to their broad therapeutic activities and unique mechanisms of action (Singh & Shah, 2017).
Synthetic Phenolic Antioxidants and Environmental Impacts
Research on synthetic phenolic antioxidants (SPAs), which share structural features with this compound, highlights their widespread use in industrial products to enhance shelf life. These studies have raised concerns about SPAs' environmental presence and potential toxicity, including hepatic toxicity and carcinogenic effects, urging the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fluorescent Chemosensors and Analyte Detection
Compounds based on 4-methyl-2,6-diformylphenol, akin to this compound, have been explored as fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. Their high selectivity and sensitivity for certain ions and molecules demonstrate the versatility of these compounds in environmental and biological sensing applications (Roy, 2021).
Fluoroquinolones as Antibacterial Agents
The fluoroquinolones, a class of compounds including this compound, have been extensively studied for their antibacterial properties. These compounds exhibit a broad spectrum of activity against various pathogens and have become crucial in treating bacterial infections, underscoring the importance of continued research and development in this area (da Silva et al., 2003).
Zinc Ion Detection Using 8-Amidoquinoline Derivatives
Research on 8-amidoquinoline derivatives, which share structural similarities with this compound, has shown their potential as fluorescent probes for zinc ion determination in environmental and biological contexts. These studies highlight the critical role of such compounds in developing sensitive and selective chemosensors for essential ions (Mohamad et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-(butylaminomethyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-3-6-16-9-11-8-14(18)12-7-10(15)4-5-13(12)17-11/h4-5,7-8,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKCJPHOPCBMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=O)C2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)


![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
